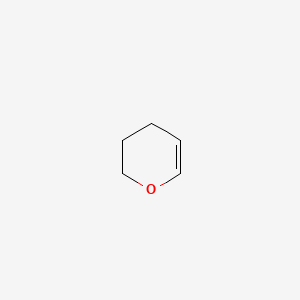

3,4-Dihydro-2H-pyran

Description

3,4-Dihydro-2H-pyran is a natural product found in Gossypium hirsutum with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDQDWGNQVEFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041426 | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Pyran, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydropyran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

0 °F (NFPA, 2010) | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |

| Record name | DIHYDRO-2H-PYRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/567 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydropyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran, 3,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDRO-2H-PYRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V9N71IHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Dihydro-2H-pyran (DHP): Physical Properties, Specifications, and Synthetic Utility

This guide provides a comprehensive technical analysis of 3,4-Dihydro-2H-pyran (DHP), structured for researchers and drug development professionals.[1]

Executive Summary

3,4-Dihydro-2H-pyran (DHP) is a critical heterocyclic vinyl ether widely utilized in organic synthesis as a robust protecting group for alcohols and phenols.[1][2][3][4] Its ability to form tetrahydropyranyl (THP) ethers under mild acidic conditions—and its subsequent cleavage under specific hydrolysis protocols—makes it indispensable in multi-step drug development pipelines.[1][3] This guide details its physicochemical profile, quality specifications, reaction mechanisms, and safety protocols regarding peroxide formation.[5]

Chemical Identity & Structural Characteristics

DHP is characterized by a six-membered ring containing one oxygen atom and one double bond adjacent to the oxygen (enol ether functionality).[1] This structural feature dictates its high reactivity toward electrophiles.[1]

| Parameter | Detail |

| IUPAC Name | 3,4-Dihydro-2H-pyran |

| Common Name | DHP, Dihydropyran |

| CAS Registry Number | 110-87-2 |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| SMILES | C1CC=COC1 |

| Structure | Cyclic vinyl ether (Enol ether) |

Physical Properties Profile

The thermodynamic and transport properties of DHP are essential for process design, particularly in distillation and solvent selection.

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point | 86.0 °C (359 K) | Atmospheric pressure (760 mmHg) |

| Melting Point | -70 °C (203 K) | |

| Density | 0.922 g/mL | at 25 °C |

| Refractive Index ( | 1.440 – 1.443 | at 20 °C |

| Flash Point | -16 °C to -18 °C (0 °F) | Closed Cup (Highly Flammable) |

| Vapor Pressure | ~77.8 hPa (58 mmHg) | at 20 °C |

| Vapor Density | 2.9 | (Air = 1.[1][6][7]0) |

| Solubility (Water) | ~7.7 g/L | Slightly soluble; hydrolyzes slowly in acidic water |

| Solubility (Organics) | Miscible | Ethanol, Ether, Chloroform, DCM |

Quality Specifications & Impurity Profile

For pharmaceutical applications (GLP/GMP), controlling water content and acidity is paramount to prevent premature polymerization or hydrolysis.[1]

| Specification | Reagent Grade | Anhydrous / Synthesis Grade |

| Assay (GC) | ≥ 97.0% | ≥ 99.0% |

| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.05% (Critical for anhydrous reactions) |

| Acidity | Not specified | Neutral (Traces of acid trigger polymerization) |

| Peroxide Content | < 10 ppm | Must be tested prior to distillation |

| Stabilizer | None or BHT (Butylated hydroxytoluene) | Some grades stabilized with KOH pellets to maintain basicity |

Critical Note on Stability: DHP is stable to base but polymerizes rapidly in the presence of strong acids.[1] Commercial samples may accumulate peroxides upon exposure to air, necessitating testing before heating.[1]

Functional Utility in Synthesis (THP Protection)

The primary application of DHP is the protection of hydroxyl groups.[3] The reaction is an acid-catalyzed electrophilic addition of the alcohol to the vinyl ether double bond of DHP, yielding a tetrahydropyranyl (THP) acetal.[1]

Mechanism of Action

The reaction proceeds via the protonation of the C=C double bond, generating a resonance-stabilized oxocarbenium ion intermediate.[1] The alcohol nucleophile then attacks this cation.[1]

Key Stereochemical Consideration: The formation of the THP ether creates a new stereogenic center at the anomeric carbon (C2). Consequently, if the substrate alcohol is chiral, the product will be a mixture of diastereomers.[4]

Figure 1: Acid-catalyzed protection of an alcohol using DHP via the oxocarbenium intermediate.[1][4]

Handling, Safety, & Storage

DHP poses specific hazards related to flammability and peroxide formation.[1][5]

Peroxide Formation & Mitigation

Like many ethers, DHP can form explosive peroxides upon exposure to air and light.

-

Test: Use starch-iodide paper or peroxide test strips before distillation.[1]

-

Mitigation: If peroxides are detected (>10 ppm), treat with ferrous sulfate (

) or pass through activated alumina.[1] Never distill to dryness.[1]

Storage Protocol

-

Atmosphere: Store under inert gas (Nitrogen or Argon).[1]

-

Temperature: Cool, dry place (< 25°C). Refrigeration (2-8°C) is recommended for long-term storage.[1]

-

Stabilization: Storing over KOH pellets can prevent acid-catalyzed polymerization.[1]

Figure 2: Safety workflow for handling DHP to mitigate explosion risks from peroxides.

Experimental Protocol: THP Protection of an Alcohol

Objective: Protection of a primary alcohol (e.g., Benzyl alcohol) as a THP ether.

Reagents:

-

3,4-Dihydro-2H-pyran (1.2 – 1.5 equiv)[1]

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under a stream of nitrogen.

-

Dissolution: Dissolve the alcohol (10 mmol) in anhydrous DCM (20 mL).

-

Addition: Add PPTS (1 mmol) followed by the dropwise addition of DHP (12-15 mmol).

-

Reaction: Stir at room temperature (20-25°C). Monitor by TLC (typically 1-4 hours).[1]

-

Note: The product will be less polar (higher

) than the starting alcohol.[1]

-

-

Quench: Once complete, dilute with ether and wash with saturated

(to neutralize catalyst) and brine. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography (usually Silica gel, Hexanes/EtOAc).[1]

Self-Validating Check:

-

NMR Verification: The disappearance of the O-H proton signal and the appearance of the acetal methine proton (anomeric H) at

4.5–5.0 ppm (multiplet) confirms protection.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8080, 3,4-Dihydro-2H-pyran.[1] PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,4-Dihydro-2H-pyran.[1][7] ECHA.[1][7] Available at: [Link][1]

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Standard reference for THP protection mechanisms).

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1][8] The Journal of Organic Chemistry, 42(23), 3772–3774.

Sources

- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. lobachemie.com [lobachemie.com]

- 7. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Comprehensive Spectroscopic Profiling of 3,4-Dihydro-2H-pyran (DHP)

[1]

Executive Summary & Core Utility

3,4-Dihydro-2H-pyran (DHP, CAS 110-87-2) is a critical reagent in organic synthesis, primarily utilized as a protecting group for alcohols and phenols, forming tetrahydropyranyl (THP) ethers.[1] Its utility stems from its unique enol ether functionality, which allows for facile acid-catalyzed addition and subsequent mild deprotection.[1]

Accurate spectroscopic characterization of DHP is essential not only for verifying reagent purity but also for monitoring reaction progress (disappearance of the vinylic protons) and identifying common degradation products like 2-hydroxytetrahydropyran (formed via hydrolysis).[1] This guide provides a definitive reference for the NMR, IR, and Mass Spectrometry signatures of DHP, supported by mechanistic insights into its fragmentation and coupling dynamics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

H NMR: Conformational Dynamics & Coupling

The proton NMR spectrum of DHP is characterized by the distinct signals of the enol ether system.[1] The vinylic protons (H-6 and H-5) exhibit strong coupling and significant chemical shift separation due to the electronic influence of the ring oxygen.[1]

Table 1:

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| H-6 | 6.34 | dt (doublet of triplets) | Vinylic, | |

| H-5 | 4.64 | m (multiplet) | Vinylic, | |

| H-2 | 3.96 | t/m | - | Aliphatic, |

| H-3 | 1.98 | m | - | Allylic methylene |

| H-4 | 1.85 | m | - | Homoallylic methylene |

Mechanistic Insight:

The coupling constant

C NMR: Electronic Environment

The carbon spectrum highlights the polarization of the enol ether double bond.[1] C-6 is significantly deshielded due to the direct attachment to oxygen, while C-5 is shielded relative to a typical alkene, reflecting the resonance contribution of the oxonium ion form.[1]

Table 2:

| Position | Shift ( | Carbon Type | Electronic Environment |

| C-6 | 143.5 | CH (Vinyl) | Deshielded ( |

| C-5 | 100.4 | CH (Vinyl) | Shielded (Resonance enriched) |

| C-2 | 66.0 | CH | Aliphatic ether |

| C-3 | 22.4 | CH | Aliphatic |

| C-4 | 19.3 | CH | Aliphatic |

Note: Shifts may vary slightly (

Structural Assignment Diagram

The following diagram maps the specific proton and carbon assignments to the DHP structure.

Figure 1: NMR Assignment Map for 3,4-Dihydro-2H-pyran.

Infrared (IR) Spectroscopy[1][3]

The IR spectrum of DHP is dominated by the enol ether functionality.[1] The C=C stretch is the most diagnostic feature for determining the purity of the reagent; disappearance of this band is a key indicator of successful hydroboration or polymerization side-reactions.[1]

Table 3: Key IR Absorption Bands (Liquid Film)

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 3050 - 2850 | Medium | C-H Stretch ( | General hydrocarbon backbone.[1] |

| 1640 - 1620 | Strong | C=C Stretch | Primary ID : Characteristic of enol ethers. |

| 1240 - 1050 | Strong | C-O-C Stretch | Cyclic ether linkage. |

| 725 | Medium | =C-H Out-of-plane bend | Confirms cis-disubstituted alkene.[1] |

Mass Spectrometry (MS)[1][4][5][6][7][8]

Fragmentation Pattern (EI, 70 eV)

The mass spectrum of DHP is distinct due to the stability of the oxonium ions formed during fragmentation.[1] The molecular ion (

Table 4: Major MS Fragments

| m/z | Abundance (%) | Ion Identity | Proposed Origin |

| 84 | ~70 | Molecular Ion ( | |

| 83 | ~35 | Loss of H | |

| 56 | ~30 | Retro-Diels-Alder (RDA) product (Acrolein radical cation) | |

| 55 | 100 | Base Peak : Transannular cleavage or H-loss from m/z 56.[1] | |

| 39 | ~30 | Cyclopropenyl cation (Hydrocarbon fragment) |

Fragmentation Mechanism

The formation of the base peak (m/z 55) and the m/z 56 fragment is best explained by a Retro-Diels-Alder (RDA) mechanism, which is thermally and electronically allowed for this system.[1]

-

RDA Pathway: The radical cation undergoes RDA to release Ethylene (neutral, mass 28) and the Acrolein radical cation (m/z 56).[1]

-

Base Peak Formation: The m/z 56 ion loses a hydrogen atom to form the stable acryloyl cation (m/z 55), or a transannular cleavage occurs directly from the parent ion.[1]

Figure 2: Primary Mass Spectrometry Fragmentation Pathways for DHP.

Quality Control & Impurity Profiling

When using DHP for GMP or high-precision synthesis, researchers must monitor for 2-Hydroxytetrahydropyran (2-HTHP) .[1] This impurity forms via the reaction of DHP with adventitious water.[1]

-

Detection: 2-HTHP shows a distinct hemiacetal proton signal in

H NMR around -

Purification: DHP should be distilled from a drying agent (e.g., CaH

or KOH) immediately prior to use to ensure the absence of water and hydrolysis products.[1]

References

-

National Institute of Standards and Technology (NIST). 2H-Pyran, 3,4-dihydro- Mass Spectrum (Electron Ionization).[1][5] NIST Chemistry WebBook, SRD 69.[1][5][6] [Link][1]

-

Koritzke, A. L., et al. (2020).[1][3] Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.[1] International Journal of Mass Spectrometry, 454, 116342.[1][3] (Discusses m/z 55 origin).[1][2][3][4][7] [Link][1][3]

-

PubChem. 3,4-Dihydro-2H-pyran Compound Summary. National Library of Medicine.[1] [Link]

Sources

- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 6. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Safety precautions for handling 3,4-Dihydro-2H-pyran in the lab

Title: Technical Guide: Safe Handling and Operational Protocols for 3,4-Dihydro-2H-pyran (DHP)

Executive Summary & Hazard Profile

3,4-Dihydro-2H-pyran (DHP) is a cyclic enol ether widely utilized in organic synthesis as a protecting group for alcohols (forming tetrahydropyranyl ethers).[1] While chemically versatile, its safety profile is dominated by three critical hazards: peroxide formation , acid-catalyzed exothermic polymerization , and high flammability .[1]

This guide moves beyond basic SDS summaries to provide a causal understanding of these hazards and actionable engineering controls.

Physicochemical & Hazard Data Table

| Property | Value | Critical Safety Implication |

| CAS Number | 110-87-2 | Unique identifier for inventory tracking.[1] |

| Flash Point | -16°C (3°F) | High Risk: Vapors can ignite at freezer temperatures.[1] Grounding is mandatory.[1] |

| Boiling Point | 86°C | Moderate volatility; vapors are heavier than air (density ~2.[1]9) and accumulate in low areas. |

| Peroxide Classification | Group C (Peroxide Hazard on Concentration) | Forms explosive peroxides upon exposure to air.[1] Distillation concentrates these peroxides to detonation levels.[1] |

| Polymerization | Exothermic | Polymerizes violently in the presence of Lewis or Brønsted acids.[1] |

| Odor Threshold | ~30 ppm | Distinct ethereal odor; however, olfactory fatigue can occur.[1] Do not rely on smell for detection.[1] |

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Ventilation: All operations must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.[1]

-

Inert Atmosphere: Reactions and storage must be maintained under positive nitrogen or argon pressure to prevent auto-oxidation (peroxide formation).[1]

-

Static Control: DHP has a low flash point.[1] All transfer lines, reactors, and receiving vessels must be grounded and bonded.[1] Use conductive hoses for transfers >1L.[1]

PPE Selection Strategy

Standard nitrile gloves often provide insufficient protection against low molecular weight ethers.[1]

-

Splash Protection (Routine Use): Double-gloved Nitrile (minimum 0.11 mm thickness).[1] Protocol: Immediately remove and wash hands upon any splash contact.[1]

-

Spill Cleanup / High Exposure: Laminate (Silver Shield/4H) or Polyvinyl Alcohol (PVA) gloves.[1]

-

Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (OV) is required.[1]

Operational Protocols: The "How-To"

Protocol A: Receipt, Storage, and Peroxide Management

Objective: Prevent the formation of shock-sensitive peroxides during storage.[1]

-

Receipt: Upon arrival, verify the presence of a stabilizer (typically BHT or NaOH).[1] Label the bottle with the "Received Date" and "Opened Date".

-

Testing Cycle:

-

Unopened: Test for peroxides every 12 months.

-

Opened: Test every 3–6 months.

-

Pre-Distillation: MANDATORY test before any distillation or evaporation step.[1]

-

-

Testing Method (Quantofix® or Starch-Iodide):

Protocol B: Acid-Catalyzed THP Protection (Reaction Safety)

Objective: Control the exothermic polymerization risk during alcohol protection.

-

Mechanism: The reaction of DHP with an alcohol is acid-catalyzed.[1] If the acid catalyst (e.g., p-TsOH, HCl) is added too quickly or without cooling, DHP can self-polymerize, releasing significant heat (

) which can boil the solvent and over-pressurize the vessel.[1]

Step-by-Step Workflow:

-

Setup: Flame-dry glassware and cool the reaction vessel (typically DCM or THF solvent) to 0°C.

-

Order of Addition: Dissolve the substrate (alcohol) in solvent first.[1] Add DHP second.[1]

-

Catalyst Addition: Add the acid catalyst slowly (dropwise or portion-wise) at 0°C.

-

Why? Low temperature inhibits the rate of the competing polymerization reaction and manages the exotherm of the desired addition.[1]

-

-

Monitoring: Monitor internal temperature. Ensure it does not spike >5°C during addition.

-

Quenching (Critical):

Visualizing the Safety Lifecycle

The following diagram outlines the decision logic for handling DHP, from storage to disposal.

Caption: Operational lifecycle for DHP handling, emphasizing peroxide testing gates and the critical neutralization step before workup.

Emergency Response & Waste Disposal

Spill Response

-

Evacuate: Remove ignition sources immediately.

-

PPE: Don Silver Shield/Laminate gloves and respiratory protection.[1]

-

Containment: Cover spill with activated carbon or non-combustible absorbent (vermiculite).[1] Do not use paper towels (fire hazard).[1]

-

Disposal: Collect in a dedicated waste container labeled "Flammable - Peroxide Former".[1]

Disposal Considerations

-

Segregation: Never mix DHP waste with strong oxidizers (nitric acid) or strong acids.[1]

-

Labeling: Clearly mark waste containers as "Contains Peroxide Formers".

-

Quenching Waste: If disposing of a reaction mixture, ensure the pH is basic (pH 8-9) to prevent polymerization in the waste drum.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8080: 3,4-Dihydro-2H-pyran.[1] PubChem.[1] [Link]

-

Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals.[1] Hazard Recognition.[1][2] [Link]

Sources

Technical Guide: Stability and Storage of 3,4-Dihydro-2H-pyran (DHP)

Executive Summary: 3,4-Dihydro-2H-pyran (DHP) is a critical reagent in organic synthesis, primarily utilized for the protection of alcohols as tetrahydropyranyl (THP) ethers.[1][2] While chemically versatile, DHP exhibits significant instability profiles, including acid-catalyzed polymerization, hydrolysis, and the formation of explosive peroxides upon exposure to air. This guide synthesizes the mechanistic underpinnings of these degradation pathways with field-proven protocols for storage, handling, and purification, ensuring both personnel safety and experimental reproducibility.

Part 1: Chemical Identity & Reactivity Profile

To understand storage requirements, one must first understand the molecule's inherent reactivity. DHP is a cyclic enol ether.[3] The presence of the double bond adjacent to the oxygen atom renders the

The Double-Edged Sword: Enol Ether Functionality

The same mechanism that makes DHP an excellent protecting group is responsible for its instability.

-

Utility: In the presence of an alcohol and acid catalyst, the oxocarbenium ion is trapped by the alcohol to form a stable THP ether.

-

Instability: In the absence of an alcohol (during storage), trace moisture or acids can trigger self-polymerization or hydrolysis.

Part 2: Degradation Mechanisms

Understanding why DHP degrades allows us to engineer controls to prevent it.

Peroxide Formation (Safety Critical)

Like many ethers, DHP reacts with atmospheric oxygen to form hydroperoxides at the

-

Mechanism: Radical autoxidation.

-

Risk: Concentration of peroxides during distillation can lead to explosions .

-

Prevention: Exclusion of oxygen (inert atmosphere) and use of radical scavengers (stabilizers).

Acid-Catalyzed Polymerization

Trace acids (even from glass surfaces) can protonate DHP. If no nucleophile (like an alcohol) is present, a second molecule of DHP acts as the nucleophile, attacking the oxocarbenium ion. This propagates a chain reaction, turning the clear liquid into a viscous, yellow/brown oligomer or polymer.

Hydrolysis

In the presence of moisture and trace acid, DHP hydrolyzes to form 5-hydroxypentanal, which exists in equilibrium with its hemiacetal form (2-hydroxytetrahydropyran).

Visualizing the Pathways

The following diagram illustrates the divergent pathways of DHP reactivity:

Figure 1: Mechanistic divergence of DHP. The yellow node represents the reactive intermediate; green indicates the desired synthetic outcome; red indicates storage degradation products.

Part 3: Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage protocols are mandatory for maintaining reagent integrity.

Storage Specifications Table

| Parameter | Optimal Condition | Compromised Condition (Risk) | Mechanism of Failure |

| Temperature | 2–8°C (Refrigerated) | Room Temperature (>20°C) | Heat accelerates radical autoxidation (peroxides) and polymerization kinetics. |

| Atmosphere | Argon or Nitrogen | Air (Oxygen) | Oxygen initiates radical formation at the |

| Container | Dark/Amber Glass | Clear Glass / Plastic | Light (UV) catalyzes radical formation. Plastic is permeable to O2 and may leach plasticizers. |

| Stabilizer | BHT (0.1%) or KOH | None | Lack of radical scavenger allows rapid peroxide accumulation. |

| Moisture | Anhydrous (<0.05%) | Humid | Water acts as a nucleophile, hydrolyzing DHP to aldehydes. |

Detailed Protocol: The "Receive-Test-Store" Workflow

Do not assume commercial DHP is pure upon arrival. It often degrades during shipping.

-

Receipt:

-

Inspect the bottle. If the liquid is yellow or brown , polymerization has occurred.

-

If the liquid is clear, proceed to testing.

-

-

Peroxide Testing (Mandatory before Distillation):

-

Reagent: Potassium Iodide (KI) in dilute acid or commercial peroxide test strips.

-

Procedure: Mix 1 mL DHP with 1 mL acetic acid/KI solution.

-

Result: Yellow/Brown color indicates high peroxides. Do not distill. Treat with reducing agent (FeSO4) or dispose.

-

-

Purification (If required):

-

DHP should be distilled from potassium hydroxide (KOH) or sodium metal pellets to remove acids and peroxides.

-

Warning: Never distill to dryness if peroxides are suspected.

-

Store over activated 4Å molecular sieves (to keep dry) and a pellet of KOH (to neutralize trace acids).

-

-

Long-Term Storage:

-

Flush headspace with Argon after every use.

-

Seal with Parafilm.

-

Store at 4°C.

-

Workflow Diagram

Figure 2: Decision matrix for handling incoming DHP stock to ensure safety and purity.

Part 4: Quality Control & Troubleshooting

Common Issues and Solutions

-

Issue: Reaction with alcohol is sluggish or stalling.

-

Cause: The DHP may have partially hydrolyzed, or the acid catalyst is being neutralized by basic stabilizers (like KOH) carried over from storage.

-

Solution: Freshly distill the DHP. Ensure the reaction pH is acidic (pH 2-3).

-

-

Issue: Explosion during rotary evaporation.

-

Cause: Peroxides concentrated in the residue.

-

Solution:Never distill DHP to dryness. Always test for peroxides before heating.

-

-

Issue: Product is contaminated with aldehyde peaks in NMR.

-

Cause: Hydrolysis of the DHP reagent or the THP ether product.

-

Solution: Ensure anhydrous conditions during the protection reaction.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8080, 3,4-Dihydro-2H-pyran. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[4] Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

Sources

3,4-Dihydro-2H-pyran: From Industrial Byproduct to Synthetic Linchpin

Topic: Historical Overview and Technical Utility of 3,4-Dihydro-2H-pyran (DHP) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydro-2H-pyran (DHP) stands as a testament to the versatility of heterocyclic chemistry. Originally valorized from agricultural waste (furfural) in the mid-20th century, DHP evolved from a bulk industrial solvent into an indispensable tool for protecting group chemistry. Today, it remains a cornerstone in total synthesis and a privileged scaffold in medicinal chemistry, particularly in the design of Inverse Electron Demand Diels-Alder (IEDDA) substrates for bioorthogonal chemistry and drug discovery. This guide analyzes the historical trajectory, mechanistic underpinnings, and modern applications of DHP, providing actionable protocols for the bench scientist.

Historical Genesis: The Furfural Connection

The industrial genesis of DHP is inextricably linked to the "chemurgy" movement of the 1930s and 40s, which sought to convert agricultural byproducts into chemical feedstocks.

The Ring Expansion Breakthrough

The commercial route to DHP was established through the dehydration and ring expansion of tetrahydrofurfuryl alcohol (THFA), derived from furfural (oat hulls/corn cobs).

-

The Challenge: Converting a 5-membered furanose ring to a 6-membered pyranose ring requires a high-energy transition state.

-

The Solution: Vapor-phase dehydration over solid acid catalysts (typically Alumina,

) at high temperatures (

Mechanism of Formation

The transformation of THFA to DHP is not a simple dehydration; it involves a Wagner-Meerwein type rearrangement.

Caption: Vapor-phase catalytic rearrangement of Tetrahydrofurfuryl Alcohol to DHP.[1]

Core Utility: The THP Protection Standard

In the post-war era of organic synthesis (1950s-1980s), the complexity of target molecules exploded. DHP became the "go-to" reagent for masking hydroxyl groups due to its low cost, ease of installation, and stability against base.

Mechanistic Insight: Electrophilic Addition

The formation of tetrahydropyranyl (THP) ethers is an acid-catalyzed addition of an alcohol to the enol ether double bond of DHP. This reaction is driven by the formation of a resonance-stabilized oxocarbenium ion.

Critical Consideration: The introduction of the THP group creates a new stereocenter at the anomeric position (C2). If the substrate is chiral, this results in a mixture of diastereomers, often complicating NMR interpretation. This "diastereomeric burden" is the primary drawback of THP protection.

Caption: Acid-catalyzed formation of THP ethers via oxocarbenium ion intermediate.

Stability Profile (Chemo-selectivity)

A trustworthy protocol relies on knowing what a protecting group can withstand.

| Reagent Class | Stability of THP Ether | Notes |

| Bases | Excellent | Stable to NaOH, KOH, t-BuOK, LDA. |

| Nucleophiles | Excellent | Stable to Grignard reagents, organolithiums.[2] |

| Reducing Agents | Excellent | Stable to LiAlH4, NaBH4, H2/Pd (mostly). |

| Oxidizing Agents | Good | Stable to Jones reagent, PCC (under buffered conditions). |

| Acids | Poor | Labile to HCl, AcOH, p-TsOH (used for deprotection). |

| Lewis Acids | Moderate | Can be cleaved by strong Lewis acids (e.g., MgBr2). |

Synthetic Versatility: Beyond Protection

While protection is its most common use, DHP is a potent dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

IEDDA Reactions

In standard Diels-Alder, an electron-rich diene reacts with an electron-poor dienophile.[3] In IEDDA, the polarity is reversed.[3] DHP, being an electron-rich enol ether, reacts rapidly with electron-deficient heterodienes (e.g.,

-

Application: Synthesis of fused bicyclic pyrans and pyridazines.[4]

-

Stereochemistry: The reaction generally proceeds with high endo selectivity, preserving the relative stereochemistry of the bridgehead carbons.

Modern Medicinal Chemistry

Recent literature highlights DHP derivatives in the synthesis of:

-

PI3K/Akt Inhibitors: Dihydropyran-3-one scaffolds are investigated for anticancer activity by targeting the phosphoinositide 3-kinase pathway.[5]

-

Adenosine Receptor Agonists: Chiral DHP moieties are used to optimize binding affinity for

and

Experimental Protocols

Protocol A: Standard THP Protection of an Alcohol

Self-Validating Step: Monitor the disappearance of the alcohol -OH stretch (

Reagents:

-

Substrate Alcohol (1.0 equiv)

-

3,4-Dihydro-2H-pyran (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Procedure:

-

Dissolution: Dissolve the alcohol and PPTS in anhydrous DCM under an inert atmosphere (

or Ar). -

Addition: Add DHP dropwise via syringe at room temperature. The reaction is slightly exothermic; for large scales (>10g), cool to

initially. -

Reaction: Stir at room temperature for 2-4 hours.

-

Validation: TLC should show a less polar spot (higher

) corresponding to the ether.

-

-

Quench: Dilute with diethyl ether and wash with half-saturated brine to remove the catalyst.

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc). Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed hydrolysis on silica gel.

Protocol B: Deprotection (Regeneration)

Reagents:

Procedure:

-

Dissolve THP ether in MeOH.

-

Add catalytic p-TsOH.

-

Stir at room temperature (1-2 hours) or heat to

if sluggish. -

Neutralize with

before concentration to prevent re-formation of acetals or side reactions.

References

-

Synthesis and Industrial Production

-

Protecting Group Chemistry

- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience. (Standard Reference Text).

-

Total Synthesis. "THP Protecting Group: Mechanism and Stability."[7]

-

Hetero-Diels-Alder & Reactivity

-

Medicinal Chemistry Applications

-

BenchChem.[5] "An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives."

-

NIH/PubMed. "3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 9. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. Dihydropyran (DHP) [commonorganicchemistry.com]

- 15. EP1307437A1 - Method for producing 3,4-dihydro-2h-pyran - Google Patents [patents.google.com]

- 16. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [mdpi.com]

Introduction: Understanding the Solvent Profile of a Versatile Synthetic Tool

An In-depth Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Common Organic Solvents

3,4-Dihydro-2H-pyran (DHP), a cyclic ether with the chemical formula C₅H₈O, is a cornerstone reagent in modern organic synthesis.[1] Its most prominent role is as a protecting group for alcohols and thiols, forming a tetrahydropyranyl (THP) ether that is stable to a wide range of reaction conditions but can be readily removed under mild acidic hydrolysis. The efficiency of DHP in these synthetic transformations—from reaction kinetics to product purification—is fundamentally governed by its interaction with the solvent medium. A comprehensive understanding of its solubility is therefore not merely academic but a critical prerequisite for procedural design, optimization, and scale-up in both research and industrial settings.[2]

This guide provides an in-depth analysis of the solubility of 3,4-Dihydro-2H-pyran. We will move beyond simple miscibility data to explore the underlying physicochemical principles that dictate its behavior in various solvent classes. By examining the interplay between DHP's molecular structure and the properties of common organic solvents, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge to make informed, effective solvent choices.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its physical and chemical properties. For 3,4-Dihydro-2H-pyran, its relatively low molecular weight, the presence of a polar ether linkage, and a nonpolar hydrocarbon backbone create a nuanced solubility profile. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| Appearance | Clear, colorless to yellow liquid | ChemicalBook[3], Fisher Scientific[4] |

| Density | 0.922 g/mL at 25 °C | ChemicalBook[3] |

| Boiling Point | 86 °C | ChemicalBook[3] |

| Melting Point | -70 °C | Fisher Scientific[4] |

| Flash Point | -9 °C (15.8 °F) | Fisher Scientific[4] |

| Water Solubility | Limited (7.7 g/L to 20 g/L at 20 °C) | ChemicalBook[3], Fisher Scientific[4] |

| logP (Octanol/Water) | 0.690 - 1.310 | ChemicalBook[3], Cheméo[5] |

The positive logP value indicates a preference for lipophilic (organic) environments over aqueous media, which aligns with its observed limited water solubility.[3][5] The molecule's structure features a polar ether group, which can act as a hydrogen bond acceptor, and a nonpolar alkene and alkane framework, allowing for favorable van der Waals interactions. This duality is key to its broad compatibility with many organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polarity of DHP : 3,4-Dihydro-2H-pyran is a moderately polar molecule. The C-O-C ether bond creates a permanent dipole moment. However, the majority of the molecule consists of nonpolar C-C and C-H bonds. This structure allows it to interact favorably with a wide spectrum of solvents.

-

Solvent Interactions :

-

In Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility is driven by London dispersion forces (van der Waals forces) between the hydrocarbon portions of DHP and the nonpolar solvent molecules.

-

In Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane) : Solubility is primarily governed by dipole-dipole interactions between the polar ether group of DHP and the polar functional groups of the solvent.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol) : In addition to dipole-dipole interactions, DHP can act as a hydrogen bond acceptor (via its ether oxygen) with the hydroxyl protons of the solvent, leading to strong solvation.

-

Solubility Profile Across Common Organic Solvents

Based on its physicochemical properties and empirical data, 3,4-Dihydro-2H-pyran exhibits high solubility in a wide array of common organic solvents.[2][6] While quantitative data for every solvent is not always available, miscibility (the ability to mix in all proportions to form a homogeneous solution) is a practical and widely accepted measure for many applications.

| Solvent | Solvent Class | Solubility / Miscibility with DHP | Primary Intermolecular Force |

| Toluene | Nonpolar Aromatic | Miscible | van der Waals (Dispersion) |

| Hexane | Nonpolar Aliphatic | Miscible | van der Waals (Dispersion) |

| Diethyl Ether | Nonpolar/Slightly Polar | Miscible[6] | van der Waals, weak Dipole-dipole |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Dipole-dipole |

| Chloroform | Polar Aprotic | Miscible | Dipole-dipole |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Dipole-dipole |

| Acetone | Polar Aprotic | Soluble / Miscible[6] | Dipole-dipole |

| Ethyl Acetate | Polar Aprotic | Miscible | Dipole-dipole |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible | Dipole-dipole |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Dipole-dipole |

| Ethanol | Polar Protic | Soluble / Miscible[6] | Hydrogen Bonding, Dipole-dipole |

| Methanol | Polar Protic | Miscible | Hydrogen Bonding, Dipole-dipole |

| Water | Polar Protic | Limited Solubility (20 g/L)[3][4] | Hydrogen Bonding |

Workflow for Solvent Selection

The choice of solvent is dictated by the experimental objective. The following workflow provides a logical pathway for selecting an appropriate solvent system for reactions or processes involving DHP.

Caption: Workflow for selecting a suitable solvent for 3,4-Dihydro-2H-pyran applications.

Experimental Protocol: Determination of Miscibility

This protocol provides a self-validating method to quickly determine the miscibility of 3,4-Dihydro-2H-pyran with a solvent of interest at ambient laboratory temperature.

Objective: To qualitatively assess whether DHP is miscible, partially miscible, or immiscible in a selected organic solvent.

Materials:

-

3,4-Dihydro-2H-pyran (≥97% purity)

-

Solvent of interest (analytical grade)

-

Two 10 mL graduated cylinders

-

One 25 mL glass vial with a screw cap

-

Pasteur pipettes

Safety Precautions:

-

3,4-Dihydro-2H-pyran is a highly flammable liquid and vapor and causes skin and eye irritation.[1][7][8]

-

All manipulations must be performed in a certified chemical fume hood.

-

Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.

-

Ensure all potential ignition sources are removed from the work area.[4]

Procedure:

-

Solvent Preparation: Using a graduated cylinder, measure 5.0 mL of the solvent of interest and transfer it to the 25 mL glass vial.

-

Analyte Preparation: Using a clean graduated cylinder, measure 5.0 mL of 3,4-Dihydro-2H-pyran.

-

Mixing and Observation: Slowly add the 5.0 mL of DHP to the solvent in the glass vial. Cap the vial securely and gently invert it 10-15 times to ensure thorough mixing.

-

Causality: This 1:1 volume ratio is a stringent test for miscibility. Solvents that are miscible will form a single phase at this concentration.

-

-

Initial Assessment: Place the vial on a bench and observe it against a well-lit background.

-

Miscible: The mixture is a single, clear, homogeneous liquid with no visible interface, cloudiness, or precipitation.

-

Immiscible: Two distinct liquid layers are observed. The less dense liquid will form the top layer (DHP density ≈ 0.922 g/mL).

-

Partially Miscible: The mixture appears cloudy (emulsion) or a single phase is present but in different proportions than 1:1 (i.e., one component has limited solubility in the other).

-

-

Confirmation: Allow the vial to stand undisturbed for 5 minutes. Re-examine for any phase separation that may occur over time. A stable, single phase confirms miscibility.

-

Causality: Some mixtures may initially appear homogeneous but can separate upon standing, indicating partial miscibility or immiscibility. This step ensures the observation is stable.

-

-

Record Results: Document the solvent used and the observed result (miscible, immiscible, or partially miscible).

Conclusion

3,4-Dihydro-2H-pyran is a versatile synthetic reagent whose utility is enhanced by its broad solubility in most common organic solvents. Its molecular structure, featuring both a polar ether group and a nonpolar hydrocarbon framework, allows it to dissolve readily in nonpolar, polar aprotic, and polar protic media. Its miscibility with solvents ranging from hexane to ethanol makes it adaptable to a vast number of chemical environments. Conversely, its limited solubility in water is a key property that is often exploited during aqueous workups and extractions. For any new application, particularly those requiring high concentrations or operating at non-ambient temperatures, the experimental protocol provided should be used to confirm solubility and ensure the development of a robust and reliable chemical process.

References

- Title: 3,4-Dihydro-2H-pyran | Solubility of Things Source: Google Cloud URL

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Grossmont College URL: [Link]

-

Title: 3,4-dihydro-2H-pyran | C5H8O | CID 8080 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Safety Data Sheet: 3,4-dihydro-2H-pyran Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) Source: Cheméo URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: St. Charles Community College URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of North Georgia URL: [Link]

-

Title: Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% Source: Cole-Parmer URL: [Link]

-

Title: Experiment 2 # Solubility Source: Bellevue College URL: [Link]

-

Title: Solvent Miscibility Table Source: Unknown URL: [Link]

-

Title: The Solvent Miscibility Table Updated: Miscibility and Potential Applications of Green Solvents Source: ResearchGate URL: [Link]

-

Title: Vapourtec-Solvent-Miscibility-Table.pdf Source: Vapourtec URL: [Link]

Sources

- 1. 3,4-dihydro-2H-pyran | C5H8O | CID 8080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dihydro-2H-pyran CAS#: 110-87-2 [m.chemicalbook.com]

- 4. fishersci.ca [fishersci.ca]

- 5. 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Quantum Chemical Calculations for 3,4-Dihydro-2H-pyran: A Technical Guide

Executive Summary

This guide provides a validated computational framework for modeling 3,4-Dihydro-2H-pyran (DHP), a critical intermediate in organic synthesis and drug development. DHP is ubiquitous as a protecting group for alcohols (forming tetrahydropyranyl ethers) and as a dienophile in inverse-electron-demand Diels-Alder reactions. Accurate modeling of DHP requires addressing its conformational flexibility (half-chair puckering) and its specific electronic susceptibility to electrophilic attack.

This document synthesizes experimental benchmarks—specifically Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy—with high-level Density Functional Theory (DFT) to establish a self-validating protocol for researchers.

Part 1: Computational Strategy & Methodology

Level of Theory Selection

For DHP, standard B3LYP calculations often fail to capture the subtle dispersion interactions governing ring puckering. The following "Gold Standard" protocol is recommended based on recent benchmarking against experimental ionization energies.

| Parameter | Recommended Method | Rationale |

| Geometry Optimization | B3LYP/aug-cc-pVTZ | Validated against VUV-MATI experimental data for capturing the precise half-chair ground state [1]. |

| Kinetics & Barriers | M06-2X or wB97X-D / 6-311++G(d,p) | Essential for reaction barriers (e.g., THP protection) where dispersion forces dominate transition states. |

| Solvation Model | SMD (Solvation Model based on Density) | Superior to PCM for calculating pKa and protonation free energies in organic solvents (DCM, THF). |

| Excited States | TD-DFT (CAM-B3LYP) | Required if modeling UV absorption; corrects for charge-transfer ghosts common in enol ethers. |

The Self-Validating Protocol

To ensure "Trustworthiness," every calculation should begin with a validation step against the experimental Adiabatic Ionization Energy (AIE).

-

Experimental AIE: 8.3355 ± 0.0005 eV [1][1]

-

Validation Metric: Your calculated AIE (Energy of Cation - Energy of Neutral) must fall within 0.1 eV of this value. If not, check basis set convergence (diffuse functions are mandatory for the oxygen lone pair).

Part 2: Structural & Electronic Analysis

Conformational Landscape

Unlike cyclohexane (chair), DHP adopts a half-chair conformation in its ground state to maximize orbital overlap between the oxygen lone pair (

-

Ground State: Twisted Half-Chair (

symmetry approximation). -

Transition State: The interconversion between twisted conformers proceeds via a planar or asymmetric bent structure, not a boat.

-

Cationic State: Upon ionization (removal of electron from HOMO), the ring relaxes to a half-bent conformation [1].

Electronic Structure (FMO Analysis)

The reactivity of DHP is dominated by its Highest Occupied Molecular Orbital (HOMO).

-

HOMO Character:

-bonding orbital of the C3-C4 double bond antibonding with the Oxygen lone pair. High energy (-8.34 eV) makes it a strong nucleophile. -

LUMO Character:

antibonding. High energy makes DHP a poor electrophile unless activated. -

Reactivity Implication: Electrophiles (H+, Lewis acids) attack C3 (the

-carbon to oxygen) due to the stabilization of the resulting oxocarbenium ion.

Table 1: Calculated vs. Experimental Properties

| Property | Experimental Value | Calculated (B3LYP/aug-cc-pVTZ) | Error |

|---|---|---|---|

| Ionization Energy (AIE) | 8.3355 eV [1] | 8.29 eV | ~0.04 eV |

| C=C Bond Length | 1.33 Å (est. vinyl ether) | 1.334 Å | < 1% |

| Dipole Moment | 1.38 D | 1.41 D | ~2% |

Part 3: Reactivity Workflows

Workflow A: Alcohol Protection Mechanism (THP Ether Formation)

The acid-catalyzed addition of alcohols to DHP is the most common application. The rate-determining step is the protonation of the C=C double bond.

Mechanism:

-

Protonation: H+ attacks C3, forming a resonance-stabilized oxocarbenium ion at C2.

-

Nucleophilic Attack: Alcohol (ROH) attacks the planar C2.

-

Deprotonation: Loss of proton yields the THP ether.

Visualization: Reaction Pathway

Workflow B: Thermal Stability (Retro-Diels-Alder)

DHP derivatives can undergo thermal decomposition via a retro-Diels-Alder mechanism. This is a concerted, asynchronous process.

-

Reaction: DHP

Acrolein + Ethylene (or related dienes depending on substitution). -

Kinetics: First-order, unimolecular.[2]

-

Activation Energy:

40-45 kcal/mol [2]. -

Calculation Tip: Use QST3 (Quadratic Synchronous Transit) optimization for this transition state, as the geometry is a distorted chair-like structure.

Visualization: Computational Protocol

Part 4: References

-

Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy and Franck–Condon fitting Source: Royal Society of Chemistry (PCCP) URL:[Link]

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study Source: MDPI (Chemistry Journal) URL:[3][Link][4]

-

Benchmarking the performance of DFT functionals for absorption and fluorescence spectra Source: arXiv (Cornell University) URL:[Link]

-

Synthesis of 3,4-dihydro-2H-pyrans (Review of Methods) Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy and Franck–Condon fitting - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Alcohol Protection via 3,4-Dihydro-2H-pyran (DHP)

[1][2]

Abstract & Strategic Rationale

The protection of hydroxyl functionalities as tetrahydropyranyl (THP) ethers is a cornerstone strategy in multi-step organic synthesis.[1][2] This transformation utilizes 3,4-dihydro-2H-pyran (DHP) to mask alcohols, rendering them inert to basic reagents, organometallics (e.g., Grignard, organolithiums), and strong nucleophiles.[3][2]

While conceptually simple, the reaction introduces a new stereogenic center at the anomeric carbon, often resulting in complex diastereomeric mixtures. This guide moves beyond basic textbook descriptions to address the process chemistry challenges—specifically catalyst selection (p-TSA vs. PPTS), diastereomer management, and preventing premature hydrolysis during workup.[3]

Mechanistic Principles

The reaction is an acid-catalyzed electrophilic addition.[3] Unlike standard etherifications (Williamson), this does not involve a leaving group.[3] Instead, the acid catalyst protonates the enol ether double bond of DHP, generating a highly reactive oxocarbenium ion. The alcohol acts as a nucleophile, trapping this intermediate.[3]

Mechanism Diagram

Figure 1: Acid-catalyzed formation of THP ethers.[3][4] Note the generation of the oxocarbenium intermediate.

[1][2]

Critical Parameter: Catalyst Selection[1]

The choice of acid catalyst dictates the success of the reaction, particularly for substrates containing other acid-sensitive groups (e.g., acetals, silyl ethers).

Comparative Analysis: p-TSA vs. PPTS[1][7]

| Feature | p-Toluenesulfonic Acid (p-TSA) | Pyridinium p-Toluenesulfonate (PPTS) |

| Acidity (pKa) | ~ -2.8 (Strong Acid) | ~ 5.2 (Weak Acid) |

| Reaction Rate | Fast (15 min – 2 hrs) | Slow (4 hrs – 24 hrs) |

| Substrate Scope | Robust substrates; simple alcohols.[3] | Acid-sensitive substrates (e.g., allylic alcohols, substrates with acetals).[3] |

| Side Reactions | Risk of DHP polymerization; elimination.[3] | Minimal side reactions; highly chemoselective.[3] |

| Recommendation | Use for standard synthesis to save time. | Use for complex natural product synthesis.[3][1] |

Experimental Workflow & Protocol

Experimental Decision Tree

Figure 2: Workflow for optimizing reaction conditions based on substrate sensitivity.

Standard Operating Procedure (SOP)

Reagents:

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[3]

-

Catalyst: p-TSA (0.05 equiv) OR PPTS (0.1 equiv)[3]

-

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)[3]

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (N2 or Ar). Add the alcohol substrate and dissolve in anhydrous DCM.

-

Reagent Addition: Add DHP (1.5 equiv) via syringe.

-

Expert Note: Do not add the acid catalyst yet.[3] Ensure the system is homogenous.

-

-

Catalysis:

-

Monitoring: Monitor via TLC.

-

Expert Note: The product (THP ether) will appear as two spots close together (diastereomers) on silica TLC.[3] Do not mistake this for an impurity.

-

-

Quenching (Critical): Once complete, add saturated aqueous NaHCO3 (or 0.5 mL Triethylamine) before concentrating.

-

Workup: Dilute with Et2O or DCM. Wash with water and brine.[3][1] Dry over Na2SO4.[3][1]

-

Purification: Flash column chromatography.

-

Expert Note: Pre-treat the silica gel column with 1% Triethylamine/Hexanes to neutralize acidic sites on the silica, preventing on-column degradation.

-

Troubleshooting & Optimization

-

Issue: Polymerization of DHP.

-

Issue: Incomplete Reaction.

-

Issue: Complex NMR Spectra.

-

Symptom:[3][1][7][8][9][10] "Messy" proton NMR with split peaks.[3]

-

Explanation: The THP group adds a chiral center.[3][1] If your molecule is already chiral, you now have a mixture of diastereomers (e.g., R,R and R,S).[3] These have distinct physical properties and NMR shifts. This is normal and expected.

-

Deprotection (Removal)[1][7][8]

To close the loop, the THP group is removed via acidic hydrolysis.[1]

-

Standard Method: p-TSA in Methanol (RT).[3]

-

Mild Method: PPTS in Ethanol (55°C).

-

Mechanism: The reverse of protection. Protonation of the ether oxygen

Nucleophilic attack by water/alcohol

References

-

Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3][11] (Standard reference for stability data).

-

[3]

-

-

Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[3][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3][11][7][12] The Journal of Organic Chemistry. (The seminal paper on PPTS).[3]

-

[3]

-

-

Common Organic Chemistry: Pyridinium p-Toluenesulfonate (PPTS).

-

[3]

-

-

BenchChem: Dihydropyran (DHP) as a Protecting Group.

-

[3]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridinium p-Toluenesulfonate | 24057-28-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. reddit.com [reddit.com]

- 10. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Note: 3,4-Dihydro-2H-pyran (DHP) for Sensitive Substrate Protection

[1][2][3][4]

Executive Summary

In multi-step organic synthesis, the protection of hydroxyl groups is often a critical bottleneck.[1] While silyl ethers (TBDMS, TBDPS) are ubiquitous, 3,4-Dihydro-2H-pyran (DHP) remains a powerhouse reagent for generating tetrahydropyranyl (THP) ethers. This guide moves beyond basic textbook definitions to provide a field-tested workflow for using DHP to protect sensitive alcohol substrates. It addresses the specific challenges of chirality, stability profiles, and offers "green" and neutral protocols for highly sensitive scaffolds.

Mechanistic Foundation & Strategic Usage

The Chemistry of Protection

The reaction between an alcohol and DHP is an acid-catalyzed electrophilic addition. The protonation of the enol ether double bond in DHP generates an oxocarbenium ion intermediate, which is then trapped by the alcohol nucleophile.

Key Insight: Because DHP is an enol ether, it is susceptible to polymerization if the acid catalyst is too strong or the temperature is uncontrolled.

Mechanism Diagram

The following diagram illustrates the pathway from activation to protection, highlighting the critical oxocarbenium intermediate.

Figure 1: Acid-catalyzed formation of THP ethers via the oxocarbenium ion.

Scope, Limitations, and Decision Logic

The "Chirality Penalty"

The most significant drawback of DHP is the formation of a new stereocenter at the acetal carbon (C2 of the pyran ring).

-

Achiral Substrates: Formation of a racemic mixture (enantiomers).

-

Chiral Substrates: Formation of diastereomers .[2]

-

Consequence: The product will appear as two spots on TLC and a complex set of doubled peaks in NMR (

H and -

Mitigation: Do not use DHP if you need to characterize the intermediate by NMR rigorously or if the diastereomers separate poorly during chromatography.

-

Stability Profile

THP ethers are acetals.[1][2][3][4] Their stability is orthogonal to base-labile groups (esters) and fluoride-labile groups (silyl ethers).

| Condition | Stability | Notes |

| Basic (pH > 12) | Excellent | Stable to NaOH, KOH, NaH. |

| Acidic (pH < 4) | Poor | Hydrolyzes back to alcohol and 5-hydroxypentanal. |

| Nucleophiles | Excellent | Inert to Grignard (RMgX), Organolithiums (RLi).[4][5] |

| Oxidation | Good | Stable to Jones reagent, PCC (unless specific conditions used). |

| Reduction | Excellent | Stable to LiAlH |

Strategic Decision Tree

Use this logic flow to determine if DHP is the correct choice for your substrate.

Figure 2: Selection logic for alcohol protecting groups.

Experimental Protocols

Protocol A: Standard Protection (Robust Substrates)

Best for: Primary/Secondary alcohols with no extreme acid sensitivity.

Reagents:

-

Substrate Alcohol (1.0 equiv)[6]

-

3,4-Dihydro-2H-pyran (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

Procedure:

-

Dissolve the alcohol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N

or Ar). -

Add DHP (1.5 equiv) via syringe.

-

Add PPTS (10 mol%) in one portion.

-

Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC.[2][6]

-

Note: The product will often appear as two close spots (diastereomers).

-

-

Quench: Dilute with Et

O, wash with half-saturated brine/NaHCO -

Dry over Na

SO -

Purification: Flash column chromatography (Silica gel). THP ethers are stable on silica.

Protocol B: "Green" Catalyst Protection (Acid-Sensitive Substrates)

Best for: Substrates containing acid-labile groups (e.g., acetals, epoxides).

Reagents:

-

Bismuth(III) Triflate [Bi(OTf)

] (1–5 mol%) -

Solvent: DCM or Solvent-free (if liquid substrate).

Procedure:

-

Mix alcohol and DHP (1.2 equiv) in DCM.

-

Add Bi(OTf)

(1 mol%).[8] -

Stir at RT.[2][6][9] Reaction is typically faster than PPTS (often < 1 hour).

-

Workup: Filter through a small pad of basic alumina or Celite to remove the catalyst. Evaporate solvent.

Protocol C: Neutral Deprotection (The "LiCl Method")

Best for: Substrates that cannot tolerate even mild acid (e.g., presence of silyl ethers or acid-labile glycosides).

Concept: Uses high thermal energy and weak solvation to cleave the acetal without protonation.

Reagents:

-

Lithium Chloride (LiCl) (excess, ~5–10 equiv)

-

Water (5 equiv)

-

Solvent: DMSO.[13]

Procedure:

-

Dissolve THP ether in DMSO.

-

Add LiCl and H

O.[13] -

Heat to 90°C for 4–8 hours.

-

Workup: Cool to RT. Dilute with water and extract exhaustively with EtOAc (DMSO is hard to remove; multiple washings required).

-

Yields free alcohol with high chemoselectivity.

Comparative Data Tables

Table 1: Catalyst Performance for THP Protection

| Catalyst | Acidity (Approx) | Reaction Time | Substrate Tolerance | Recommended For |

| p-TsOH | High | Fast (<1 h) | Low (Acid stable only) | Simple alcohols |

| PPTS | Moderate | Medium (3–6 h) | Good | General Purpose |

| Bi(OTf) | Lewis Acid | Fast (<1 h) | Excellent | Acid-sensitive / Green chem |

| Ionic Liquids | Variable | Variable | Excellent | Process Scale / Recycling |

Table 2: Deprotection Selectivity

Can you remove THP in the presence of...?

| Protecting Group Present | Acidic Deprotection (HCl/MeOH) | Neutral Deprotection (LiCl/DMSO) |

| TBDMS (Silyl) | No (Both cleave) | Yes (TBDMS stable) |

| Benzyl (Bn) | Yes | Yes |

| Boc (Amine) | No (Boc cleaves) | Yes |

| Acetonide | No (Cleaves) | Yes |

Troubleshooting & Tips

-

Viscous Oils: DHP can polymerize to form gummy residues. If your crude mass is higher than theoretical, you likely have poly-DHP. This can usually be removed by chromatography (it elutes separately from the product).

-

Wet Solvents: Water competes with the alcohol for the oxocarbenium ion, forming the hemiacetal (5-hydroxypentanal). Ensure anhydrous conditions during protection.

-

NMR Confusion: Always remember the diastereomers. If you see a "doublet of doublets" splitting into two distinct multiplets, or two C-13 peaks separated by <0.5 ppm, it is likely the diastereomeric mixture, not an impurity.

References

-

Mechanism & General Properties

-

Standard PPTS Protocol

-

Mild/Green Catalyst (Bi(OTf)3)

-

Neutral Deprotection (LiCl/DMSO)

Sources

- 1. nbinno.com [nbinno.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dihydropyran (DHP) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water [organic-chemistry.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 14. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

Advanced Strategies for DHP Protection of Polyhydroxylated Scaffolds

Application Note & Protocol Guide

Part 1: Strategic Analysis & Core Directive

Executive Summary

The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers using 3,4-dihydro-2H-pyran (DHP) is a cornerstone strategy in the synthesis of polyhydroxylated compounds (carbohydrates, macrolides, steroids).[1][2][3][4][5] While the THP group offers excellent stability against basic conditions, organometallics, and hydrides, its application to polyols introduces significant complexity due to the formation of new stereocenters.[6]

This guide moves beyond standard textbook procedures to address the specific challenges of polyhydroxylated substrates : regioselectivity control, diastereomeric management, and solubility modulation.

The "Chirality Penalty" in Polyol Synthesis

When DHP reacts with a chiral alcohol, it generates a new stereocenter at the acetal carbon.

-

Mono-protection: Creates a mixture of 2 diastereomers (

and -

Poly-protection: Protecting

hydroxyl groups results in up to